molecular formula C22H22N2O5 B10959046 5-[(3,5-dimethylphenoxy)methyl]-N'-[(Z)-(4-hydroxy-3-methoxyphenyl)methylidene]furan-2-carbohydrazide

5-[(3,5-dimethylphenoxy)methyl]-N'-[(Z)-(4-hydroxy-3-methoxyphenyl)methylidene]furan-2-carbohydrazide

Cat. No.: B10959046
M. Wt: 394.4 g/mol
InChI Key: KGYJWLHHYOFSMH-FMCGGJTJSA-N
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Description

5-[(3,5-DIMETHYLPHENOXY)METHYL]-N’-[(Z)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-FUROHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes a furohydrazide core linked to a dimethylphenoxy and a hydroxy-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3,5-DIMETHYLPHENOXY)METHYL]-N’-[(Z)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-FUROHYDRAZIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the furohydrazide core: This can be achieved through the reaction of a furan derivative with hydrazine under controlled conditions.

    Attachment of the dimethylphenoxy group: This step involves the reaction of the furohydrazide intermediate with a dimethylphenoxy compound, often using a coupling reagent such as DCC (dicyclohexylcarbodiimide).

    Introduction of the hydroxy-methoxyphenyl group: This final step involves the condensation of the intermediate with a hydroxy-methoxyphenyl aldehyde under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(3,5-DIMETHYLPHENOXY)METHYL]-N’-[(Z)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-FUROHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may result in alcohols or amines.

Scientific Research Applications

5-[(3,5-DIMETHYLPHENOXY)METHYL]-N’-[(Z)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-FUROHYDRAZIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe or as a starting material for the synthesis of biologically active molecules.

    Medicine: Research may explore its potential as a therapeutic agent, particularly if it exhibits any pharmacological activity.

    Industry: It can be used in the development of new materials or as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 5-[(3,5-DIMETHYLPHENOXY)METHYL]-N’-[(Z)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-FUROHYDRAZIDE would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(3,5-DIMETHYLPHENOXY)METHYL]-3-ETHYL-1,3-OXAZOLIDIN-2-ONE
  • 5-[(3,5-DIMETHYLPHENOXY)METHYL]-1,3-OXAZOLIDIN-2-ONE

Uniqueness

5-[(3,5-DIMETHYLPHENOXY)METHYL]-N’-[(Z)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-FUROHYDRAZIDE is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H22N2O5

Molecular Weight

394.4 g/mol

IUPAC Name

5-[(3,5-dimethylphenoxy)methyl]-N-[(Z)-(4-hydroxy-3-methoxyphenyl)methylideneamino]furan-2-carboxamide

InChI

InChI=1S/C22H22N2O5/c1-14-8-15(2)10-18(9-14)28-13-17-5-7-20(29-17)22(26)24-23-12-16-4-6-19(25)21(11-16)27-3/h4-12,25H,13H2,1-3H3,(H,24,26)/b23-12-

InChI Key

KGYJWLHHYOFSMH-FMCGGJTJSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)OCC2=CC=C(O2)C(=O)N/N=C\C3=CC(=C(C=C3)O)OC)C

Canonical SMILES

CC1=CC(=CC(=C1)OCC2=CC=C(O2)C(=O)NN=CC3=CC(=C(C=C3)O)OC)C

Origin of Product

United States

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